molecular formula C5H10N2O B1604564 4,4-Dimethylimidazolidin-2-one CAS No. 24572-33-6

4,4-Dimethylimidazolidin-2-one

Cat. No. B1604564
CAS RN: 24572-33-6
M. Wt: 114.15 g/mol
InChI Key: IRLLLHYGMMQKFU-UHFFFAOYSA-N
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Description

4,4-Dimethylimidazolidin-2-one is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is also known by its Chemical Abstracts Service (CAS) number 24572-33-6 .


Synthesis Analysis

The synthesis of 4,4-Dimethylimidazolidin-2-one and similar compounds has been a subject of research. For example, a review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylimidazolidin-2-one consists of a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group .

Scientific Research Applications

1. Reagent for Halogenation Reactions

4,4-Dimethylimidazolidin-2-one and its derivatives have been applied in halogenation reactions. For instance, the ionic-liquid-supported 1,3-dimethylimidazolidin-2-one has been used for the halogenation of alcohols in combination with oxalyl chloride. This method facilitates the isolation and purification of the product without needing additional bases, showcasing good conversions and reusability of the reagent (Koguchi et al., 2019).

2. Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone

The compound has been utilized in the efficient synthesis of trans-4,5-dihydroxy-2-imidazolidinone, involving a process to reduce contamination with decomposition products such as urea and 1,3-dimethylimidazolidine-2,4-dione. This synthesis highlights a simple and reproducible protocol for the formation of these compounds (Correia et al., 2015).

3. Antimicrobial Potential in Biologically Active Compounds

4,4-Dimethylimidazolidin-2-one derivatives have been synthesized and assessed for their antimicrobial potential. A series of 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties demonstrated significant antimicrobial activity against various bacterial strains. Molecular docking supported these findings by revealing the extent of hydrogen bonding and binding affinities with amino acid residues of the receptor GlcN-6P (Arshad et al., 2021).

4. Cascade Reactions for Synthesizing Imidazolidin-2-ones

4,4-Dimethylimidazolidin-2-one has been synthesized through one-pot reactions involving nucleophilic substitution, Tiemann rearrangement, and intramolecular Michael addition. The reaction's success hinges on the electronic effect of the aryl substituent of the chloroaldoximes (Duangjan et al., 2020).

5. Synthesis and Structural Studies

The compound has also been pivotal in the synthesis and structural analysis of various imidazolidin-2-ones, such as 1,3-dialkyl-4-(sulfonylimino)imidazolidin-2-ones. These studies provide insights into the chemical structure and properties of these compounds (Gazieva et al., 2007).

6. Synthesis of Hypoglycemic Compounds

4,4-Dimethylimidazolidin-2-one derivatives have been synthesized and evaluated for their hypoglycemic activity, demonstrating potential in stimulating insulin release (Kashif et al., 2008).

properties

IUPAC Name

4,4-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLLHYGMMQKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283209
Record name 4,4-dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylimidazolidin-2-one

CAS RN

24572-33-6
Record name NSC30468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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